molecular formula C20H43NO5 B12690634 Einecs 300-103-3 CAS No. 93920-19-5

Einecs 300-103-3

Cat. No.: B12690634
CAS No.: 93920-19-5
M. Wt: 377.6 g/mol
InChI Key: VYHSKKUZNRPTJN-UHFFFAOYSA-N
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Description

Einecs 300-103-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.

Properties

CAS No.

93920-19-5

Molecular Formula

C20H43NO5

Molecular Weight

377.6 g/mol

IUPAC Name

1-[bis(2-hydroxypropyl)amino]propan-2-ol;undecanoic acid

InChI

InChI=1S/C11H22O2.C9H21NO3/c1-2-3-4-5-6-7-8-9-10-11(12)13;1-7(11)4-10(5-8(2)12)6-9(3)13/h2-10H2,1H3,(H,12,13);7-9,11-13H,4-6H2,1-3H3

InChI Key

VYHSKKUZNRPTJN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)O.CC(CN(CC(C)O)CC(C)O)O

Related CAS

93882-24-7

Origin of Product

United States

Preparation Methods

The preparation methods for Einecs 300-103-3 involve specific synthetic routes and reaction conditions. Industrial production methods typically include:

Chemical Reactions Analysis

Hydrolysis Reactions

1,3-Dichloropropene undergoes pH-dependent hydrolysis via nucleophilic substitution (S<sub>N</sub>2) and elimination pathways:

Acidic conditions (pH < 5):

  • Dominated by acid-catalyzed hydrolysis, yielding 3-chloroallyl alcohol and HCl.

  • Rate constant (k<sub>acid</sub>): 1.2×103M1s11.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} at 25°C .

Neutral conditions (pH 7):

  • Phosphate ions accelerate hydrolysis through base catalysis, forming allyl alcohol derivatives .

  • Half-life (t<sub>1/2</sub>): 14 days in buffered aqueous solution .

Alkaline conditions (pH > 9):

  • Base-induced dehydrochlorination produces propylene and chlorides:

    ClCH2CH=CHCl+OHCH2=CHCH2Cl+Cl+H2O\text{ClCH}_2\text{CH=CHCl} + \text{OH}^- \rightarrow \text{CH}_2=\text{CHCH}_2\text{Cl} + \text{Cl}^- + \text{H}_2\text{O}
  • Rate increases with [OH⁻], reaching kbase=4.8×102M1s1k_{\text{base}} = 4.8 \times 10^{-2} \, \text{M}^{-1}\text{s}^{-1} at pH 12.

Nucleophilic Substitution with Hydrogen Sulfide

In anoxic environments, 1,3-dichloropropene reacts with hydrogen sulfide species (HS⁻/H<sub>2</sub>S) via S<sub>N</sub>2 mechanisms:

Parametercis-1,3-Dtrans-1,3-D
Rate constant (k, M⁻¹s⁻¹)1.6×1031.6 \times 10^{-3}2.1×1032.1 \times 10^{-3}
DT<sub>50</sub> (pH 7.0)8.2 hrs6.5 hrs
  • Products include mercaptans (RSH) and thioethers (RSR) via sequential substitutions .

  • HS⁻ is more reactive than H<sub>2</sub>S, with reaction rates increasing 5-fold at pH 8.9 vs. pH 5.9 .

Oxidation Reactions

1,3-Dichloropropene reacts vigorously with oxidizers (e.g., peroxides, HNO<sub>3</sub>):

  • Forms chlorinated epoxides and carbonyl compounds under mild conditions.

  • Combustion products include HCl, CO, and phosgene (COCl<sub>2</sub>) .

Thermal decomposition (200–400°C):

  • Yields chloroacrolein (ClCH=CHCHO) and dimerization products .

Environmental Degradation

Soil fumigation emissions:

CompoundVolatilization Rate (μg m⁻²s⁻¹)Half-life (soil)
cis-1,3-D18.03.2 days
trans-1,3-D9.24.1 days
  • Hydrolysis and microbial degradation dominate in moist soils, with degradation rates 2–3× faster in organic-rich soils .

Metabolic Reactions

In mammalian systems, 1,3-dichloropropene undergoes glutathione conjugation:

  • Cis-isomer: 62–65% absorption in respiratory tract, metabolized to mercapturic acids .

  • Trans-isomer: Higher bioavailability due to slower hepatic clearance .

Reaction with Metals

Reactivity with metals follows the trend:
Aluminum > Magnesium > Steel

  • Corrosion rates in aluminum alloys exceed 0.5 mm/year at 25°C .

  • Forms explosive mixtures with magnesium powder .

Stability in Organic Solvents

SolventStability (25°C)Decomposition Products
Acetone>6 monthsNone
Ethanol3 monthsEthyl chloride
Toluene>12 monthsTrace HCl

Degradation accelerates in polar protic solvents due to solvolysis .

Scientific Research Applications

Einecs 300-103-3 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is used in biological studies to understand its effects on different biological systems.

    Medicine: Research is conducted to explore its potential therapeutic applications and effects on human health.

    Industry: It is used in the manufacturing of various industrial products and materials.

Mechanism of Action

The mechanism of action of Einecs 300-103-3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Comparison with Similar Compounds

Einecs 300-103-3 can be compared with other similar compounds to highlight its uniqueness:

Q & A

Q. What key physicochemical properties of Einecs 300-103-3 should be prioritized in preliminary studies?

Begin by characterizing solubility (in polar/nonpolar solvents), thermal stability (via TGA/DSC), and spectroscopic fingerprints (FTIR, NMR). Use standardized protocols for purity assessment, such as HPLC-UV or GC-MS, and document batch-specific variations. For reproducibility, ensure all measurements are conducted under controlled conditions (e.g., temperature, humidity) and cross-validate results with peer-reviewed literature .

Q. How should initial experiments be designed to assess this compound’s reactivity?

Employ a factorial design to test reactivity under varying pH, temperature, and solvent conditions. Include control groups (e.g., inert atmospheres for oxidation studies) and replicate experiments to account for instrumental variability. Document reaction kinetics using time-resolved spectroscopy or chromatography. Reference established protocols for analogous compounds to guide parameter selection .

Q. What safety protocols are critical when handling this compound in academic labs?

Conduct a hazard assessment using SDS databases and implement engineering controls (fume hoods, gloveboxes). Use personal protective equipment (PPE) rated for chemical exposure, and establish emergency procedures for spills or exposure. Regularly calibrate gas detectors and ventilation systems. Document safety validations in line with institutional guidelines .

Q. Which statistical methods are recommended for analyzing this compound’s stability in solvents?

Apply ANOVA to compare degradation rates across solvents, paired with Tukey’s HSD post-hoc tests. Use regression models to correlate environmental factors (e.g., light exposure) with stability. Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests. Report confidence intervals and effect sizes to enhance interpretability .

Q. How can a baseline be established for comparative studies involving this compound and its analogs?

Define baseline metrics using high-purity reference standards. Perform parallel assays (e.g., IC50 for bioactivity) under identical conditions. Use negative controls (e.g., solvent-only) and positive controls (structurally similar compounds with known activity). Calibrate instruments before each experiment to minimize drift .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental data for this compound’s behavior be resolved?

Verify computational parameters (e.g., solvent models, basis sets) against experimental conditions. Replicate experiments using independent methods (e.g., XRD for crystallinity vs. DFT predictions). Perform sensitivity analyses to identify variables causing discrepancies. Cross-reference findings with domain-specific literature to contextualize anomalies .

Q. What advanced spectroscopic techniques optimize degradation pathway analysis for this compound?

Combine time-resolved LC-MS/MS for metabolite identification with in-situ Raman spectroscopy to monitor real-time structural changes. Use isotopic labeling (e.g., ¹³C) to trace degradation intermediates. Validate spectral assignments against computational simulations (DFT-IR/NMR) and reference databases .

Q. How can batch-to-batch variability be minimized in synthesizing this compound?

Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) like reaction time, temperature, and catalyst loading. Use DOE (Design of Experiments) to optimize tolerances. Characterize each batch via orthogonal methods (e.g., elemental analysis, XRD) and archive samples for retrospective analysis .

Q. What strategies mitigate impurity interference in quantifying this compound in complex matrices?

Develop a sample preparation workflow using SPE (solid-phase extraction) or derivatization to enhance selectivity. Validate chromatographic methods (HPLC/GC) with spike-recovery tests and matrix-matched calibration curves. Employ high-resolution mass spectrometry (HRMS) to distinguish target signals from background noise .

Q. How can computational models predicting this compound’s thermodynamic properties be validated experimentally?

Compare predicted values (e.g., Gibbs free energy, partition coefficients) with experimental data from calorimetry (ITC) or solubility studies. Use bootstrapping to assess model robustness and apply AIC/BIC metrics to evaluate fit quality. Publish raw datasets and code to enable independent verification .

Methodological Guidance

  • Data Presentation : Structure results using tables comparing experimental vs. computational data, with footnotes detailing statistical thresholds (e.g., p < 0.05). Include raw data in supplementary materials .
  • Reproducibility : Document equipment models, software versions, and calibration logs. Share protocols via repositories like Protocols.io .
  • Ethical Compliance : Align safety and data integrity practices with institutional review boards (IRBs) and funding agency mandates .

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